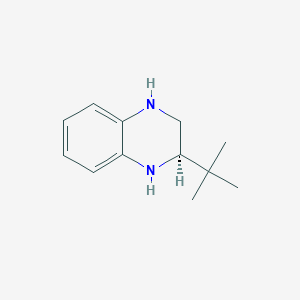

(2R)-2-叔丁基-1,2,3,4-四氢喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline is a derivative of the quinoxaline family, which is a class of heterocyclic compounds. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline suggests that it may possess unique properties due to the presence of the tert-butyl group and the tetrahydroquinoxaline core.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been reported using a modified Pictet-Spengler reaction. This reaction achieved a high yield of 95% with minimal racemization, and the enantiomeric excess was further improved to 99.4% through recrystallization . Although this synthesis is not for the exact compound , the methodologies and principles applied could potentially be adapted for the synthesis of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline.

Molecular Structure Analysis

The molecular structure of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline would likely exhibit stereoisomerism due to the presence of the chiral center at the 2-position. The tert-butyl group is a bulky substituent that can influence the compound's reactivity and interaction with biological targets. The tetrahydroquinoxaline core is a saturated version of the quinoxaline system, which may affect its electronic properties and stability.

Chemical Reactions Analysis

While the specific chemical reactions of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline are not detailed in the provided papers, related research indicates that tert-butyl groups can participate in various chemical transformations. For example, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . This suggests that the tert-butyl group in the compound of interest may also facilitate or undergo similar reactions.

Physical and Chemical Properties Analysis

科学研究应用

基于荧光的硝基芳烃检测

- 已经合成了 1,2,3,4-四氢喹喔啉的衍生物,该衍生物结合了黄芩素和 1,2-二苯乙二胺部分,展示了良好的光致发光特性和检测痕量硝基芳香族化合物(如硝苯、2-硝基甲苯和 3-硝基甲苯)的能力(Fu 等人,2018 年)。

喹喔啉的合成

- 已经对从 (E)-3-Diazenylbut-2-enes 合成喹喔啉进行了研究,突出了这些化合物的方便的液相和固相合成工艺。这种合成方法对于生产各种喹喔啉衍生物非常重要(Attanasi 等人,2001 年)。

抗癌酶的诱导

- 研究已经调查了叔丁基-4-羟基茴香醚和相关的取代酚在小鼠中诱导抗癌酶的情况。这项研究对于了解这些化合物的潜在抗癌作用至关重要(De Long 等人,1985 年)。

合成中的环保酯源

- 喹喔啉-3-羰基化合物已经通过喹喔啉-2(1H)-酮与氨基甲酸酯的氧化偶联制备,提出了一种合成这些化合物的有效且环保的方法。这种方法对于制备生物活性天然产物和合成药物非常重要(Xie 等人,2019 年)。

四叔丁基四氧杂[8]环状烯的合成和研究

- 已经实现了具有叔丁基取代基的四氧杂[8]环状烯的合成。这项研究提供了对这种环状烯的合成和聚集行为的见解,这在有机化学和材料科学领域引起了兴趣(Brock‐Nannestad 等人,2011 年)。

喹喔啉衍生物的合成及其 ESR 研究

- 已经对喹喔啉衍生物的合成进行了研究,特别关注它们的电子自旋共振 (ESR) 光谱研究。这项研究对于了解这些化合物的氧化还原反应性和性质非常重要(Efimova 等人,2008 年)。

作用机制

Target of Action

It is known that similar compounds like ketamine and its metabolite (2r,6r)-hnk interact with nmda receptors on gabaergic interneurons .

Mode of Action

Based on the information about related compounds, it can be inferred that by antagonizing nmda receptors, these compounds disinhibit afferents to glutamatergic principal neurons and increase extracellular glutamate levels . They also seem to reduce rapid glutamate release at some synapses .

Biochemical Pathways

Related compounds like ketamine and (2r,6r)-hnk have been shown to reduce glutamate release in a manner which could be blocked by ampa receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts ketamine’s effect on glutamate release and presynaptic activity .

Result of Action

Related compounds like ketamine and (2r,6r)-hnk have been shown to reduce glutamate release, which may contribute to their rapid antidepressant action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include diet, physical activity, exposure to pollutants, sleep patterns, stress levels, and socioeconomic status . These factors can interact with genetic components to influence the risk of developing diseases like type 2 diabetes . .

属性

IUPAC Name |

(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-7,11,13-14H,8H2,1-3H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXALAYOFOAIYCZ-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CNC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)

![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)